molecular formula C14H13ClN2OS B4620463 N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

Cat. No.: B4620463
M. Wt: 292.8 g/mol
InChI Key: QGNBVULBRKJFTK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. In

Scientific Research Applications

Synthesis and Characterization

  • Thiourea derivatives, including those similar to N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, have been synthesized and characterized through spectroscopic techniques like IR, NMR, and X-ray diffraction. These compounds demonstrate varying configurations and significant stretching vibrations in their infrared spectra, indicating potential applications in material science and molecular structure studies (Yusof et al., 2010).

Biological Activity

  • Thiourea derivatives are known for a broad spectrum of biological activities, including analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal properties. Their activity can be enhanced by complexing with transition metals, suggesting potential applications in developing new pharmaceuticals and agrochemicals (Shadab & Aslam, 2014).

Antimicrobial and Antibiofilm Properties

  • Certain thiourea derivatives exhibit significant antimicrobial activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their structure, particularly the presence of halogen atoms, correlates with their effectiveness, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Interaction with Biomolecules

  • Studies have explored the interactions between thiourea derivatives and biomolecules like serum albumin. This research provides insights into the binding mechanisms and potential biological applications, such as drug delivery systems (Cui et al., 2006).

Chemical Properties and Reactivity

  • Thiourea derivatives display interesting chemical properties and reactivity. For instance, their interaction with transition metals and other chemical groups can lead to new compounds with unique properties, useful in various chemical reactions and synthesis processes (Rahman et al., 2021).

Photocatalysis

  • Related compounds like 2,4-dichlorophenol have been studied in photocatalytic oxidation processes, indicating potential applications of thiourea derivatives in environmental chemistry and waste treatment (Tang & Huang, 1995).

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9-6-7-13(18)12(8-9)17-14(19)16-11-5-3-2-4-10(11)15/h2-8,18H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNBVULBRKJFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
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N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
Reactant of Route 6
N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

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